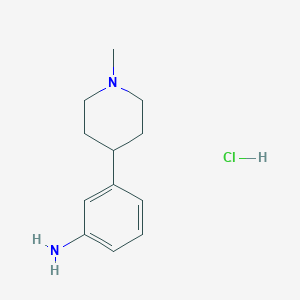

3-(1-Methylpiperidin-4-yl)aniline;hydrochloride

Description

3-(1-Methylpiperidin-4-yl)aniline;hydrochloride is a piperidine-substituted aniline derivative characterized by a methylated piperidine ring attached to the meta-position of an aniline group, with a hydrochloride counterion.

Properties

IUPAC Name |

3-(1-methylpiperidin-4-yl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c1-14-7-5-10(6-8-14)11-3-2-4-12(13)9-11;/h2-4,9-10H,5-8,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBGXNHIOFMXLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CC(=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpiperidin-4-yl)aniline;hydrochloride typically involves the reaction of 1-methylpiperidine with aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 3-(1-Methylpiperidin-4-yl)aniline;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpiperidin-4-yl)aniline;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The aniline group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Pharmaceutical Development

3-(1-Methylpiperidin-4-yl)aniline;hydrochloride has emerged as a valuable building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics allow it to interact with neurotransmitter receptors, making it a candidate for neuropharmacological research.

Neurological Applications

Research indicates that this compound may modulate the activity of neurotransmitter receptors, which is crucial for developing treatments for conditions such as depression, anxiety, and schizophrenia. Studies have shown that derivatives of 3-(1-Methylpiperidin-4-yl)aniline;hydrochloride exhibit binding affinities to specific receptors, suggesting their potential as therapeutic agents in neuropharmacology .

Anticancer Research

The compound has also been evaluated for its anticancer properties. Several studies have synthesized derivatives of 3-(1-Methylpiperidin-4-yl)aniline;hydrochloride and assessed their antiproliferative activities against various cancer cell lines.

Case Studies

A notable study demonstrated that derivatives containing the 1-methylpiperidin-4-yl group exhibited significantly higher antiproliferative activities against cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The IC50 values for these compounds were reported to be less than 5 μM, indicating potent activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 9b | A549 | <5 |

| Compound 9d | HCT116 | <3 |

| Compound 9g | MCF7 | <3 |

Antimicrobial Activity

In addition to its anticancer properties, 3-(1-Methylpiperidin-4-yl)aniline;hydrochloride has been investigated for antimicrobial activity. Preliminary findings suggest that it may possess significant efficacy against certain bacterial strains, warranting further exploration into its potential as an antimicrobial agent .

Interaction Studies

Understanding the interaction of 3-(1-Methylpiperidin-4-yl)aniline;hydrochloride with biological targets is crucial for elucidating its mechanism of action. Studies have focused on its binding affinity to various molecular targets, including receptors and enzymes.

Mechanism of Action

The mechanism of action of 3-(1-Methylpiperidin-4-yl)aniline;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Substituent Position : The meta vs. para substitution on the aromatic ring (e.g., 3- vs. 4-(1-methylpiperidin-4-yl)aniline) significantly impacts electronic properties and biological target engagement .

- Core Modifications : Replacing aniline with indole (as in 3-(1-methylpiperidin-4-yl)-1H-indole hydrochloride) introduces planar aromaticity, enhancing interactions with hydrophobic binding pockets in enzymes or receptors .

Pharmacological and Industrial Relevance

Physical and Chemical Properties

- Solubility : Hydrochloride salts generally exhibit improved water solubility compared to free bases, critical for bioavailability in drug formulations .

- Thermal Stability : Piperidine derivatives like those in may decompose at elevated temperatures, necessitating controlled storage conditions (-20°C for some analogs; ).

Biological Activity

3-(1-Methylpiperidin-4-yl)aniline; hydrochloride is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders and other therapeutic areas. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₁₉ClN₂, characterized by a piperidine ring substituted at the 1-position with a methyl group and linked to an aniline moiety. This unique structure contributes to its diverse biological activities.

1. Antimicrobial Properties

Research indicates that 3-(1-Methylpiperidin-4-yl)aniline; hydrochloride exhibits antimicrobial properties. It has been studied for its ability to inhibit various microbial strains, suggesting that it may interact with specific cellular targets to exert its effects.

2. Anticancer Potential

The compound shows promise as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells, particularly in models such as FaDu hypopharyngeal tumor cells. The mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation .

3. Neuropharmacological Effects

Preliminary findings suggest that 3-(1-Methylpiperidin-4-yl)aniline; hydrochloride may modulate the activity of neurotransmitter receptors, indicating potential applications in treating neurological disorders. Its interaction with specific receptors could lead to therapeutic benefits in conditions like depression or anxiety.

The biological activity of this compound is largely attributed to its ability to bind to various molecular targets, including receptors and enzymes. Interaction studies have focused on its binding affinity, which is crucial for understanding its mechanism of action:

| Target | Binding Affinity | Biological Effect |

|---|---|---|

| Neurotransmitter Receptors | High | Modulation of neurotransmission |

| Enzymes (e.g., HsPim-1) | Moderate | Inhibition leading to apoptosis |

| Microbial Targets | Variable | Inhibition of microbial growth |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of 3-(1-Methylpiperidin-4-yl)aniline; hydrochloride, researchers found that it significantly reduced cell viability in FaDu cells compared to standard treatments like bleomycin. The study highlighted the compound's ability to induce apoptosis through pathways involving caspase activation .

Case Study 2: Neuropharmacological Applications

Another investigation focused on the compound's effects on neurotransmitter systems. It was found to enhance the activity of certain neurotransmitters, suggesting potential benefits for anxiety and depression treatment. The specific receptor interactions remain an area for further exploration.

Structure-Activity Relationship (SAR)

The compound's structural features play a critical role in its biological activity. Variations in the piperidine and aniline moieties can lead to different pharmacological profiles. For instance, modifications can enhance binding affinity or alter metabolic stability, impacting efficacy and safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.